An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde
An In-depth Technical Guide to 4-Bromo-5-nitrothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-nitrothiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique chemical architecture, featuring a thiophene ring functionalized with a bromine atom, a nitro group, and a carbaldehyde moiety, provides multiple reactive sites for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
4-Bromo-5-nitrothiophene-2-carbaldehyde is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41498-07-1 | [][2] |
| Molecular Formula | C₅H₂BrNO₃S | [] |
| Molecular Weight | 236.045 g/mol | [] |
| Boiling Point | 301.573 °C at 760 mmHg | [] |
| Density | 1.99 g/cm³ | [] |
| Appearance | Yellow solid (typical for related compounds) | |
| Storage | 2-8°C, under inert gas |
Synthesis and Reactivity
The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the nitration of a brominated thiophene-2-carbaldehyde precursor. The electron-withdrawing nature of the bromine atom and the aldehyde group directs the nitration to the 5-position of the thiophene ring.
Experimental Protocol: Synthesis via Nitration of 4-Bromothiophene-2-carbaldehyde
Materials:
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4-Bromothiophene-2-carbaldehyde
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice
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Dichloromethane or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-bromothiophene-2-carbaldehyde in a minimal amount of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the thiophene solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.
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Carefully pour the reaction mixture over crushed ice to quench the reaction.
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Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
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Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate 4-Bromo-5-nitrothiophene-2-carbaldehyde.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 4-Bromo-5-nitrothiophene-2-carbaldehyde.
Reactivity
The chemical reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde is dictated by its three functional groups:
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Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form imines, oximes, hydrazones, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to an alcohol.
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Nitro Group: The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a suitable nucleophile. The nitro group can also be reduced to an amino group, providing a route to a diverse range of substituted aminothiophenes.
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Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position.
General Reactivity Pathways:
Caption: Reactivity of 4-Bromo-5-nitrothiophene-2-carbaldehyde.
Spectroscopic Characterization
While specific experimental spectra for 4-Bromo-5-nitrothiophene-2-carbaldehyde were not found in the search results, the expected spectroscopic features can be predicted based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3-position of the thiophene ring and the aldehyde proton. The chemical shift of the thiophene proton will be downfield due to the electron-withdrawing effects of the adjacent nitro and bromo groups. The aldehyde proton will appear as a singlet typically above 9.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of 180-190 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
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Asymmetric and symmetric stretching vibrations for the nitro group, expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C-Br stretching vibration, which typically appears in the fingerprint region.
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C-H stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and the aldehyde group.
Applications in Drug Discovery and Development
Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motifs present in 4-Bromo-5-nitrothiophene-2-carbaldehyde make it a valuable precursor for the synthesis of potentially bioactive molecules.
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Scaffold for Heterocyclic Synthesis: The aldehyde group can be readily transformed to construct a variety of heterocyclic systems, which are common cores in many drug molecules.
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Modulation of Biological Activity: The nitro group is a known pharmacophore in some antimicrobial and antiparasitic drugs.[5] Its reduction to an amino group offers a handle for further derivatization to modulate biological activity and pharmacokinetic properties.
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Introduction of Diversity: The bromine atom allows for the introduction of a wide array of chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
Derivatives of related nitrothiophenes have been investigated for various therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The specific biological targets and signaling pathways of derivatives of 4-Bromo-5-nitrothiophene-2-carbaldehyde would depend on the final molecular structure achieved through its chemical modifications.
Workflow for Drug Discovery Application:
Caption: Drug discovery workflow utilizing 4-Bromo-5-nitrothiophene-2-carbaldehyde.
Conclusion
4-Bromo-5-nitrothiophene-2-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical transformations, providing access to diverse libraries of novel thiophene-based compounds for biological screening. Further research into the synthesis of new derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic potential of this promising building block.
References
- 2. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
